(2R,3S)-2-methylazetidin-3-ol
CAS No.: 2231664-66-5
Cat. No.: VC8256751
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231664-66-5 |
|---|---|
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| IUPAC Name | (2R,3S)-2-methylazetidin-3-ol |
| Standard InChI | InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1 |
| Standard InChI Key | QIFJASJJDSEUFV-DMTCNVIQSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CN1)O |
| SMILES | CC1C(CN1)O |
| Canonical SMILES | CC1C(CN1)O |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Features
(2R,3S)-2-methylazetidin-3-ol is a secondary alcohol and cyclic amine with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol (free base). Its hydrochloride salt form, commonly used for stability and solubility, has the formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. The stereochemistry at the C2 and C3 positions confers distinct reactivity and interaction profiles, critical for asymmetric synthesis.
Table 1: Key Identifiers for (2R,3S)-2-Methylazetidin-3-ol Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2725774-28-5 | |
| IUPAC Name | (2R,3S)-2-methylazetidin-3-ol;hydrochloride | |
| Molecular Formula | C₄H₁₀ClNO | |
| Molecular Weight | 123.58 g/mol | |
| SMILES (Isomeric) | C[C@@H]1C@HO.Cl | |
| InChI Key | VGWXJFDIRONLQP-HJXLNUONSA-N | |
| PubChem CID | 134691791 |
The isomeric SMILES string confirms the (2R,3S) configuration, while the InChI key provides a unique identifier for computational chemistry applications. X-ray crystallography data, though absent in available sources, would further elucidate bond angles and ring strain, which influence reactivity.
Synthesis and Manufacturing
Synthetic Routes
The parent alcohol (2R,3S)-2-methylazetidin-3-ol is synthesized via stereoselective methods, though detailed protocols are proprietary. A plausible pathway involves:
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Ring-Closing Reaction: Cyclization of a β-amino alcohol precursor, such as (2R,3S)-3-amino-2-methyl-1-propanol, under acidic conditions to form the azetidine ring .
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Resolution of Racemates: Use of chiral catalysts or chromatography to isolate the (2R,3S) enantiomer from a racemic mixture .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and shelf stability.
Vendors report typical purities of 97% or higher, achieved through recrystallization or column chromatography .
Scale-Up Challenges
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Ring Strain: The azetidine ring’s 90° bond angles increase strain, complicating large-scale synthesis .
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Stereochemical Integrity: Epimerization risks during salt formation necessitate low-temperature processing .
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Byproduct Formation: N-methylation or ring-opening side reactions require precise stoichiometric control .
Industrial-scale production remains limited, with most suppliers offering gram-to-kilogram quantities .
Applications in Organic Synthesis and Drug Discovery
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid stereochemistry enables its use as a chiral auxiliary in:
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Peptide Mimetics: Conformationally restricted analogs for protease inhibition .
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β-Lactam Antibiotics: Stereochemical control in penicillin and cephalosporin derivatives .
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Kinase Inhibitors: Scaffold for ATP-binding site targeting in oncology therapeutics .
For example, coupling the hydroxyl group to carboxylic acids yields esters with defined stereochemistry, critical for bioactive molecule synthesis .
Nucleophilic Reactivity
The secondary alcohol and amine groups participate in:
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Mitsunobu Reactions: OH group substitution with retention of configuration .
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Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation for heterocycle assembly .
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Ring-Expansion Reactions: Conversion to pyrrolidines or piperidines via carbon insertion .
These transformations underscore its versatility in constructing nitrogen-containing heterocycles .
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